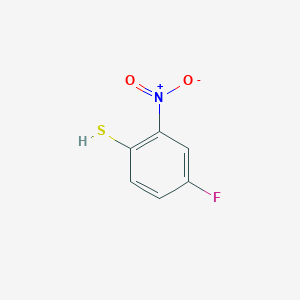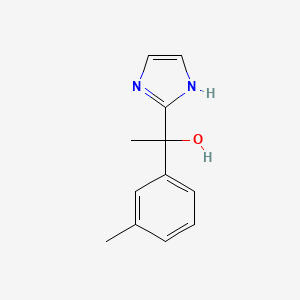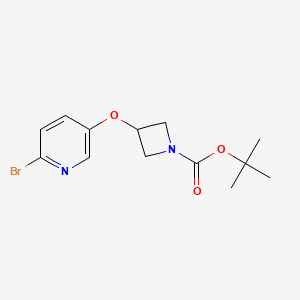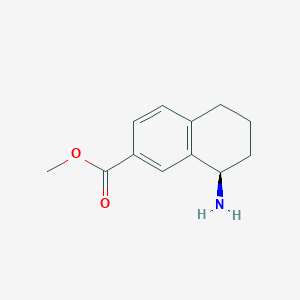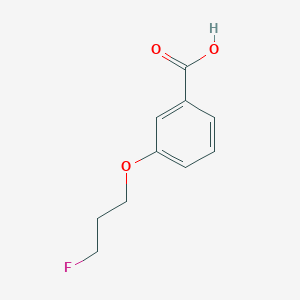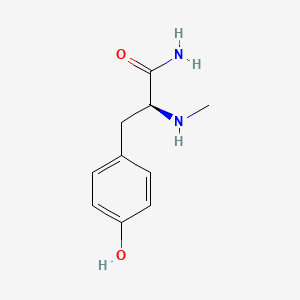
2-アミノピリジン-3,5-ジカルボン酸ジメチルエステル
概要
説明
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is an organic compound with the molecular formula C9H10N2O4 It is a derivative of pyridine, featuring amino and ester functional groups
科学的研究の応用
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties, such as metal-organic frameworks.
作用機序
Target of Action
Similar compounds such as pyridinedicarboxylic acid have been reported to inhibit butyrobetaine hydroxylase , a key enzyme involved in the biosynthesis of carnitine, a molecule that plays a crucial role in energy metabolism.
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the biochemical processes within the cell, potentially affecting metabolic pathways and cellular functions .
Biochemical Pathways
For instance, inhibition of butyrobetaine hydroxylase could disrupt carnitine biosynthesis, potentially affecting fatty acid metabolism .
Result of Action
Based on its potential target, the compound could influence cellular energy metabolism by modulating carnitine biosynthesis .
生化学分析
Biochemical Properties
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form complexes with diphenylurea derivatives, indicating its potential as a host molecule . The nature of these interactions often involves hydrogen bonding and π-π interactions, which stabilize the complexes formed.
Cellular Effects
The effects of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in gene expression, thereby affecting cellular metabolism and overall cell function. These effects are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action . These interactions often involve hydrogen bonds and π-π stacking, which contribute to the stability and specificity of the binding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and health. The compound’s role in these pathways is essential for understanding its potential therapeutic benefits.
Transport and Distribution
Within cells and tissues, 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. Understanding how the compound is transported and distributed is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its role in cellular processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester typically involves the esterification of 2-Amino-pyridine-3,5-dicarboxylic acid. One common method is the reaction of 2-Amino-pyridine-3,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-Amino-pyridine-3,5-dicarboxylic acid+2CH3OH→2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under controlled conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
類似化合物との比較
Similar Compounds
- 2,3-Pyridinedicarboxylic acid
- 2,4-Pyridinedicarboxylic acid
- 2,5-Pyridinedicarboxylic acid
- 2,6-Pyridinedicarboxylic acid
- 3,4-Pyridinedicarboxylic acid
- 3,5-Pyridinedicarboxylic acid
Uniqueness
2-Amino-pyridine-3,5-dicarboxylic acid dimethyl ester is unique due to the presence of both amino and ester functional groups, which provide versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable compound in organic chemistry .
特性
IUPAC Name |
dimethyl 2-aminopyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)5-3-6(9(13)15-2)7(10)11-4-5/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMCSVZOLYMEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



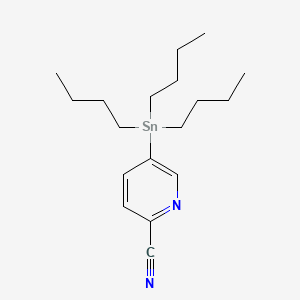
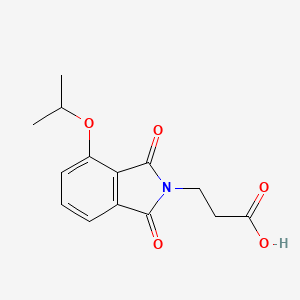



![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
